3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine
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Overview
Description
3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine is a heterocyclic compound belonging to the class of dihydropyrimidines. This compound is characterized by a pyrimidine ring with various substituents, including a methyl group at position 3, a phenyl group at position 6, and a propyl group attached to the nitrogen atom at position 4. Dihydropyrimidines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine can be achieved through a multi-component reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. The reaction is typically carried out under solvent-free conditions or in a suitable solvent such as ethanol or acetonitrile. The use of catalysts like Montmorillonite-KSF or silicotungstic acid supported on Ambelyst-15 has been reported to enhance the reaction efficiency and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert the dihydropyrimidine ring to a fully saturated pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrimidinones
Reduction: Saturated pyrimidines
Substitution: Various substituted dihydropyrimidines depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Shows promise as a calcium channel blocker, antihypertensive, anti-inflammatory, and anticancer agent. It has been studied for its potential to inhibit cancer cell growth and induce apoptosis in cancer cells.
Industry: Used in the development of corrosion inhibitors and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Calcium Channel Blockade: The compound inhibits calcium influx into cells by blocking calcium channels, leading to reduced cellular excitability and muscle contraction.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-ones: These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring.
Pyrimidinones: Oxidized derivatives of dihydropyrimidines with a carbonyl group at position 2.
Pyrimidines: Fully saturated derivatives with no double bonds in the ring.
Uniqueness
3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the phenyl and propyl groups enhances its lipophilicity and ability to interact with biological membranes, making it a potent bioactive compound .
Properties
CAS No. |
88078-77-7 |
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Molecular Formula |
C14H19N3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
3-methyl-6-phenyl-N-propyl-4H-pyrimidin-4-amine |
InChI |
InChI=1S/C14H19N3/c1-3-9-15-14-10-13(16-11-17(14)2)12-7-5-4-6-8-12/h4-8,10-11,14-15H,3,9H2,1-2H3 |
InChI Key |
WVBIUTYIMZTRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1C=C(N=CN1C)C2=CC=CC=C2 |
Origin of Product |
United States |
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